molecular formula C11H9NO B107995 4-Phenylpyridin-2-ol CAS No. 19006-81-6

4-Phenylpyridin-2-ol

Cat. No. B107995
CAS RN: 19006-81-6
M. Wt: 171.19 g/mol
InChI Key: DNUDULSSNHKPHP-UHFFFAOYSA-N
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Description

4-Phenylpyridin-2-ol is a compound that is structurally related to various ligands and intermediates used in coordination chemistry and organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound with a phenyl group attached to the pyridine ring. The presence of the phenyl group can significantly alter the electronic and steric properties of the pyridine ring, making it an interesting subject for the synthesis of complex molecules and materials with potential applications in various fields, including photoluminescence and antiviral activity .

Synthesis Analysis

The synthesis of 4-Phenylpyridin-2-ol related compounds involves various organic synthesis techniques. For instance, the synthesis of 4'-phenyl-2,2':6',2''-terpyridine, a related compound, is achieved through a sequence of reactions starting from substituted terpyridines. The synthesis of the ligands is described in detail, with one being prepared by a metal-mediated nucleophilic displacement of halide followed by demetallation . Another related synthesis involves the double reduction of cyclic sulfonamide precursors, which are prepared following a stereoselective intramolecular Heck reaction . These methods highlight the versatility of synthetic approaches in creating phenylpyridine derivatives.

Molecular Structure Analysis

The molecular structure of 4-Phenylpyridin-2-ol related compounds has been characterized using various techniques, including X-ray crystallography. For example, the crystal and molecular structures of 4'-phenyl-2,2':6',2''-terpyridine and its nickel(II) complex have been described, revealing that the three pyridyl rings adopt approximately planar configurations, and the phenyl ring is angled with respect to the central pyridyl ring . This planarity is crucial for the coordination properties of the ligand.

Chemical Reactions Analysis

The chemical reactivity of 4-Phenylpyridin-2-ol related compounds includes coordination to metal centers and participation in redox reactions. The coordination chemistry of 4'-phenyl-2,2':6',2''-terpyridine has been explored, with the synthesis of various 1:1 and 2:1 complexes with transition metals . Additionally, the deprotonation reactions of HOtpy complexes have been investigated, which is relevant to the reactivity of hydroxyl-substituted phenylpyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenylpyridin-2-ol related compounds are influenced by their molecular structure. For instance, the solid-state photoluminescence properties of zinc(II) 4'-phenyl-terpyridine compounds have been studied, showing that these complexes exhibit promising in vitro tumor-inhibiting activities . The electrochemical properties of related compounds have been correlated with a new Hammett parameter, which is defined for the ligand set, indicating the influence of substituents on redox behavior .

Scientific Research Applications

“4-Phenylpyridin-2-ol” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . This compound is typically stored in a dry room at normal temperature . It’s important to note that it’s considered an irritant .

Safety And Hazards

The compound is classified as having acute toxicity, oral (Category 4), with the hazard statement H302 . Other hazard statements include H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

4-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUDULSSNHKPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344683
Record name 4-Phenylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyridin-2-ol

CAS RN

19006-81-6
Record name 4-Phenylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-phenylpyridine-N-oxide (8.55 g, 50 mmol) in acetic anhydride (250 ml) was heated under reflux for sixteen hours. Acetic anhydride was then removed under vacuum and the residue was dissolved in absolute ethanol (200 ml) and 80% sodium hydride (1.5 g, 50 mmol) was added in small portions. The mixture was stirred for 2 hours under nitrogen, then evaporated and the residue was dissolved in ethyl acetate and dilute hydrochloric acid. The phases were separated and the aqueous phase was basified (sodium bicarbonate) and re-extracted (ethyl acetate). The aqueous phase was filtered to give the solid product which was recrystallised from ethyl acetate/methanol to give pure product, 3.76 g, Mp 226°-230° C. The combined organic extracts were evaporated to give a further quantity (1.58 g) of impure product.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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